molecular formula C16H21N B12562993 N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline CAS No. 183902-42-3

N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline

Cat. No.: B12562993
CAS No.: 183902-42-3
M. Wt: 227.34 g/mol
InChI Key: OOAMQOGCOHOCOX-UHFFFAOYSA-N
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Description

N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group, as well as an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Substitution reactions:

    Aniline attachment: The final step involves the nucleophilic substitution of aniline onto the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.

Scientific Research Applications

N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one: A structurally similar compound with a ketone group instead of an aniline moiety.

    Carveol: Another related compound with a similar cyclohexene structure but different substituents.

Properties

CAS No.

183902-42-3

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl)aniline

InChI

InChI=1S/C16H21N/c1-12(2)14-10-9-13(3)16(11-14)17-15-7-5-4-6-8-15/h4-9,14,16-17H,1,10-11H2,2-3H3

InChI Key

OOAMQOGCOHOCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1NC2=CC=CC=C2)C(=C)C

Origin of Product

United States

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